(4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride
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Overview
Description
(4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride is an organic compound that belongs to the class of phenylmethanamines. It is characterized by the presence of a pyrazine ring attached to a phenyl group, which is further connected to a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 4-bromopyrazine with phenylboronic acid in the presence of a palladium catalyst. This reaction forms the intermediate 4-(pyrazin-2-yl)phenyl, which is then subjected to reductive amination with formaldehyde and ammonium chloride to yield (4-(Pyrazin-2-yl)phenyl)methanamine. The final step involves the conversion of this compound to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: N-oxides of (4-(Pyrazin-2-yl)phenyl)methanamine.
Reduction: Dihydropyrazine derivatives.
Substitution: Alkylated or acylated derivatives of the amine group.
Scientific Research Applications
(4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: This compound is similar in structure but contains a piperidine ring instead of a pyrazine ring.
(4-Phenyl-2-pyrimidinyl)methanamine hydrochloride: This compound has a pyrimidine ring instead of a pyrazine ring.
Uniqueness
(4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the design of molecules with specific biological activities.
Properties
Molecular Formula |
C11H13Cl2N3 |
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Molecular Weight |
258.14 g/mol |
IUPAC Name |
(4-pyrazin-2-ylphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H11N3.2ClH/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11;;/h1-6,8H,7,12H2;2*1H |
InChI Key |
AVWNISHPDGULTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=CN=C2.Cl.Cl |
Origin of Product |
United States |
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